molecular formula C6H8ClIN2O2S B12227343 5-Iodo-1-propyl-1H-pyrazole-4-sulfonyl chloride

5-Iodo-1-propyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B12227343
M. Wt: 334.56 g/mol
InChI Key: FLCGSJCKUNVUAO-UHFFFAOYSA-N
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Description

5-Iodo-1-propyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This particular compound is notable for its iodine and sulfonyl chloride functional groups, which impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the sulfonation of pyrazoles using chlorosulfonic acid (ClSO₃H) under controlled conditions . The reaction is highly exothermic and requires careful temperature control to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation processes. The use of continuous flow reactors can help manage the exothermic nature of the reaction and ensure consistent product quality. The starting materials, such as 1-propyl-1H-pyrazole, are typically sourced from commercial suppliers or synthesized in-house.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1-propyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.

    Oxidizing Agents: Iodine and other halogens can facilitate oxidation reactions.

    Reducing Agents: Hydrides and other reducing agents can be used to reduce the iodine atom.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Iodinated Derivatives: Formed through redox reactions involving the iodine atom.

Mechanism of Action

The mechanism of action of 5-Iodo-1-propyl-1H-pyrazole-4-sulfonyl chloride involves its reactive functional groups. The sulfonyl chloride group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The iodine atom can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodo-1-propyl-1H-pyrazole-4-sulfonyl chloride is unique due to the combination of its iodine and sulfonyl chloride functional groups

Properties

Molecular Formula

C6H8ClIN2O2S

Molecular Weight

334.56 g/mol

IUPAC Name

5-iodo-1-propylpyrazole-4-sulfonyl chloride

InChI

InChI=1S/C6H8ClIN2O2S/c1-2-3-10-6(8)5(4-9-10)13(7,11)12/h4H,2-3H2,1H3

InChI Key

FLCGSJCKUNVUAO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C=N1)S(=O)(=O)Cl)I

Origin of Product

United States

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